Uroguanylin-15 (Rat)
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Overview
Description
Uroguanylin-15 (Rat) is a bioactive peptide hormone that plays a crucial role in regulating sodium excretion in response to high sodium chloride intake. It is part of the guanylin peptide family, which includes guanylin and uroguanylin, and is known for its ability to activate guanylate cyclase signaling pathways in the intestine and kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uroguanylin-15 (Rat) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Uroguanylin-15 (Rat) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Uroguanylin-15 (Rat) undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products: The major products formed from these reactions include the oxidized form of Uroguanylin-15 (Rat) with disulfide bonds and various analogs with substituted amino acids .
Scientific Research Applications
Uroguanylin-15 (Rat) has diverse applications in scientific research, including:
Mechanism of Action
Uroguanylin-15 (Rat) exerts its effects by binding to and activating guanylate cyclase C (GC-C) receptors on the apical membranes of intestinal and renal epithelial cells. This activation increases intracellular cyclic guanosine monophosphate (cGMP) levels, leading to the inhibition of sodium absorption and the stimulation of chloride and water secretion. The peptide also influences other signaling pathways, such as protein kinase G II and protein kinase A, to regulate fluid and electrolyte transport .
Comparison with Similar Compounds
Renoguanylin: A recently discovered peptide with similar biological activities but distinct physiological roles.
Lymphoguanylin: Another related peptide with yet-to-be-fully-understood functions.
Uniqueness: Uroguanylin-15 (Rat) is unique due to its specific role in regulating sodium excretion in response to dietary sodium intake. Its ability to activate guanylate cyclase signaling pathways in both the intestine and kidney distinguishes it from other peptides in the guanylin family .
Properties
Molecular Formula |
C60H96N16O25S4 |
---|---|
Molecular Weight |
1569.8 g/mol |
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
InChI |
InChI=1S/C60H96N16O25S4/c1-10-25(6)45-59(99)70-32(16-38(61)79)52(92)74-44(24(4)5)58(98)64-26(7)47(87)71-35-20-103-102-19-34(72-49(89)30(12-14-41(83)84)66-51(91)33(17-42(85)86)69-56(96)43(62)27(8)77)53(93)67-29(11-13-40(81)82)48(88)68-31(15-23(2)3)50(90)73-36(54(94)75-45)21-104-105-22-37(60(100)101)65-39(80)18-63-57(97)46(28(9)78)76-55(35)95/h23-37,43-46,77-78H,10-22,62H2,1-9H3,(H2,61,79)(H,63,97)(H,64,98)(H,65,80)(H,66,91)(H,67,93)(H,68,88)(H,69,96)(H,70,99)(H,71,87)(H,72,89)(H,73,90)(H,74,92)(H,75,94)(H,76,95)(H,81,82)(H,83,84)(H,85,86)(H,100,101)/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-,45-,46-/m0/s1 |
InChI Key |
MTYHWKJCMMEKJX-OJWOXSRZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)N)C)C(C)C)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N)C)C(C)C)CC(=O)N |
Origin of Product |
United States |
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